Patulin
Overview
Description
Patulin is an organic compound classified as a polyketide mycotoxin. It is produced by various species of molds, particularly Aspergillus, Penicillium, and Byssochlamys. This compound is commonly found in rotting apples and apple products, but it can also occur in other fruits, grains, and vegetables. It is a white powder that is soluble in acidic water and organic solvents. This compound is heat-stable, meaning it is not destroyed by pasteurization or thermal denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Patulin is biosynthesized from 6-methylsalicylic acid through multiple chemical transformations. The biosynthetic pathway involves several enzymes, including isoepoxydon dehydrogenase, which plays a crucial role in the multi-step process .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of specific mold species on suitable substrates. The molds are grown under controlled conditions to maximize this compound production. The compound is then extracted and purified using techniques such as liquid-liquid extraction and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Patulin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is reactive with sulfur dioxide, making antioxidant and antimicrobial agents useful for its destruction .
Common Reagents and Conditions: Common reagents used in this compound reactions include sulfur dioxide and various solvents like acetonitrile and ethyl acetate. Reaction conditions often involve specific pH levels, temperatures, and the presence of necessary enzymes .
Major Products Formed: The major products formed from this compound reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of this compound .
Scientific Research Applications
Patulin has been studied extensively for its various applications in scientific research. Initially, it was used as an antibiotic against Gram-positive and Gram-negative bacteria. due to its toxicity, it is no longer used for this purpose. In laboratory settings, this compound is used as a potassium-uptake inhibitor and has been shown to stimulate suicidal erythrocyte death under physiological concentrations .
For example, it is used in research to understand its effects on cellular processes and its potential as a therapeutic agent .
Mechanism of Action
Patulin exerts its effects through various molecular targets and pathways. It induces DNA damage through the formation of crosslinks and activates the cleavage of poly (ADP)-ribose polymerase. This compound also increases the phosphorylation of epidermal growth factor receptor, activates Ras/MAPK/Akt signaling, and increases the expression of cyclin D1 and cyclooxygenase-2. These actions lead to reactive oxygen species-dependent apoptosis in colorectal cancer cells and leukemia cells .
Comparison with Similar Compounds
Patulin is often compared with other mycotoxins such as aflatoxins, ochratoxin A, fumonisins, and zearalenone. While all these compounds are toxic secondary metabolites produced by fungi, this compound is unique in its specific production by Aspergillus, Penicillium, and Byssochlamys species. Other similar compounds include alternariol and alternariol monomethyl ether, which are produced by fungi in the Alternaria genus .
Conclusion
This compound is a significant mycotoxin with various applications and implications in scientific research Its unique properties and reactions make it a compound of interest in multiple fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021101 | |
Record name | Patulin | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |
Record name | Patulin | |
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Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
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Solubility |
Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |
Record name | PATULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
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Vapor Pressure |
0.0000068 [mmHg] | |
Record name | Patulin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9600 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Patulin (PAT) led to a concentration-dependent and time-dependent increase in phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in human embryonic kidney (HEK293) cells, human peripheral blood mononuclear cells (PBMCs), and Madin-Darby canine kidney (MDCK) cells. Exposure of HEK293 cells to concentrations above 5 uM PAT for 30 min induced ERK1/2 phosphorylation; activation of ERK1/2 was also observed after 24 hr incubation with 0.05 uM of PAT. Treatment of human PBMCs for 30 min with 30 uM PAT dramatically increased the phosphorylated ERK1/2 levels. Both MEK1/2 inhibitors, U0126 and PD98059, suppressed ERK1/2 activation in either HEK293 or MDCK cells. In HEK293 cells, U0126-mediated inhibition of PAT-induced ERK1/2 phosphorylation resulted in a significant decrease in levels of DNA damage, expressed as tail moment values, in the single cell gel electrophoresis assay. Conversely, U0126 did not affect cell viability, lactate dehydrogenase release, and the DNA synthesis rate in PAT-treated cultures. Exposure of HEK293 cells for 90 min to 15 uM PAT elevated the levels of early growth response gene-1 (egr-1) mRNA, but not of c-fos, fosB, and junB mRNAs. These results indicate that in human cells, PAT causes a rapid and persistent activation of ERK1/2 and this signaling pathway plays an important role in mediating PAT-induced DNA damage and egr-1 gene expression., Exposure of human embryonic kidney (HEK293) cells to patulin (PAT) led to a dose- and time-dependent increase in the phosphorylation of two major mitogen-activated protein kinases (MAPKs), p38 kinase and c-Jun N-terminal kinase (JNK). The phosphorylated forms of MAPK kinase 4 (MKK4), c-Jun, and ATF-2 were also seen in PAT-treated cultures. The cell death caused by PAT was significantly reduced by the p38 kinase inhibitor, SB203580, but not by the JNK inhibitor, SP600125. Neither p38 kinase nor JNK played a role in the PAT-induced DNA damage. In PAT-treated cells, inactivation of double-stranded RNA-activated protein kinase R (PKR) by the inhibitor, adenine, markedly suppressed JNK and ERK phosphorylation. Treatment of HEK293 cells with PAT-cysteine adduct, a chemical derivative of PAT, showed no effect on MAPK signaling pathways, cell viability, or DNA integrity. These results indicate that PAT causes rapid activation of p38 kinase and JNK in HEK293 cells, but only the p38 kinase signaling pathway contributes to the PAT-induced cell death. PKR also plays a role in PAT-mediated MAPK activation., /The effects of patulin (PAT)/ on oxidative stress in various mammalian cell lines were investigated. When cell-permeating fluorescent dyes were used as indicators of the generation of reactive oxygen species (ROS) ... PAT treatment directly increased intracellular oxidative stress in human embryonic kidney (HEK293) and human promyelocytic leukemia (HL-60) cells. Lipid peroxidation levels were also significantly increased in HL-60 cells and mouse kidney homogenates treated with PAT. Suppression of CuZn-superoxide dismutase (SOD) expression in mammalian cells by small interfering RNA resulted in an increase in PAT-mediated membrane damage, while overexpression of human CuZn-SOD or catalase led to a reduction in damage, indicating the involvement of ROS in PAT toxicity. Pretreatment of HEK293 cells with Tiron, a free radical scavenger, reduced the phosphorylation levels of extracellular signal-regulated kinase (ERK) 1/2 elicited by PAT. The ERK1/2 signaling pathway inhibitor, U0126, also significantly decreased the levels of ROS associated with PAT treatment. These findings indicate that PAT treatment results in the ROS production in mammalian cells, and ROS partially contributes to PAT-induced cytotoxicity. Activation of ERK1/2 signaling pathway is correlated with PAT-mediated ROS., Patulin caused a dose-dependent inhibition of Na+-K+ ATPase activity in mouse brain and kidney tissue. In vitro and in vivo results suggest possible patulin-mediated effects in the mouse through disruption of ATPase systems. | |
Record name | PATULIN | |
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Color/Form |
Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |
CAS No. |
149-29-1, 247172-18-5 | |
Record name | Patulin | |
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Record name | Patulin | |
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Record name | Patulin | |
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Record name | patulin | |
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Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |
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Record name | PATULIN | |
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Record name | PATULIN | |
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Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
111.0 °C, 111 °C | |
Record name | PATULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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